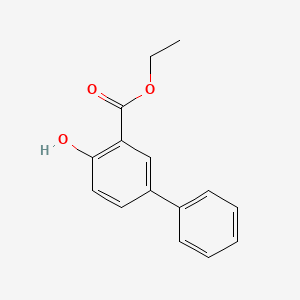

Ethyl 5-phenylsalicylate

Description

Ethyl 5-phenylsalicylate is an aromatic ester derivative of salicylic acid, characterized by a phenyl substituent at the 5-position of the benzene ring and an ethoxycarbonyl group at the 2-position. Salicylate esters are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their anti-inflammatory, antimicrobial, and UV-absorbing properties . The phenyl group at the 5-position likely enhances lipophilicity and stability compared to simpler derivatives, influencing solubility and reactivity .

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

ethyl 2-hydroxy-5-phenylbenzoate |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)13-10-12(8-9-14(13)16)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3 |

InChI Key |

WFDNZBPCPYBMIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis and Stability

Ethyl salicylate derivatives undergo pH-dependent hydrolysis :

-

Acidic conditions : Slow hydrolysis via protonation of the ester carbonyl.

-

Alkaline conditions : Rapid cleavage of the ester bond to form salicylate and phenol derivatives .

Degradation Kinetics of Phenyl Salicylate in 50% Ethanol

| pH | Half-life (23°C) | Degradation Pathways |

|---|---|---|

| 3.2 | 2934 days | Transesterification → ethyl salicylate |

| 6.3 | 178 days | Hydrolysis → salicylic acid + phenol |

| 8.4 | 6.6 days | Dominant hydrolysis |

Hydrolysis rates decrease with lower pH and temperature .

Thermal Decomposition

Heating phenyl salicylate derivatives above 200°C induces decarboxylation and dimerization :

-

Phenyl salicylate decomposes to xanthone and CO₂ at 220°C :

-

Ethyl esters may follow similar pathways, forming substituted coumarins or aromatic ketones.

Enzymatic and Metabolic Reactions

While ethyl 5-phenylsalicylate-specific data are lacking, related salicylate esters (e.g., 2-ethylhexyl salicylate) undergo hepatic oxidation and conjugation :

-

Phase I metabolism : Hydroxylation at positions 2, 4, 5, or 6, followed by oxidation to ketones or carboxylic acids .

-

Phase II metabolism : Glucuronidation (60–70%) and sulfation (20–30%) dominate excretion .

Metabolite Profile of 2-Ethylhexyl Salicylate in Humans

| Metabolite | Urinary Excretion (%) | Plasma Half-life (h) |

|---|---|---|

| Parent compound | 0.0076 | 6.6 |

| 5-OH-EHS | 0.0033 | 7.9 |

| 5cx-EPS | 0.0033 | 9.4 |

Photochemical Reactions

Phenyl salicylate derivatives absorb UV light (290–325 nm), leading to:

-

Trans → cis isomerization of the ester group.

-

Radical formation under prolonged UV exposure, potentially degrading into phenolic byproducts .

Catalytic Transesterification

Ultrasonic-assisted synthesis improves reaction efficiency for phenyl esters:

Reaction Optimization

| Parameter | Ultrasonic | Conventional |

|---|---|---|

| Time (min) | 30 | 180 |

| Yield (g) | 19 | 16.8 |

Comparison with Similar Compounds

Ethyl 5-Nitro Salicylate (CAS: N/A, )

- Structure: Features a nitro (-NO₂) group at the 5-position instead of phenyl.

- Properties : The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. This compound is used in synthetic chemistry for nitro-group reductions or as an intermediate in drug synthesis.

- Applications : Precursor for antibiotics and enzyme inhibitors due to its nitro functionality .

Methyl 5-Acetylsalicylate (CAS: 16475-90-4, )

- Structure : Contains a methyl ester and acetyl (-COCH₃) group at the 5-position.

- Properties : The acetyl group enhances metabolic stability and may influence bioavailability. Its molecular weight (C₁₀H₁₀O₄, 194.18 g/mol) and logP (calculated ~2.1) suggest moderate lipophilicity.

- Applications : Used in drug formulations requiring controlled release or as a UV filter in cosmetics .

Ethyl Salicylate (CAS: 118-61-6, )

2-Hydroxyethyl Salicylate (CAS: 87-28-5, )

- Structure : Substituted with a hydroxyethyl group instead of phenyl.

- Properties: Increased polarity due to the hydroxyl group, improving water solubility. Classified as non-hazardous in the provided data .

- Applications : Used in dermatological formulations for enhanced skin penetration.

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Ethyl 5-Phenylsalicylate and Analogues

*LogP values estimated using computational tools (e.g., PubChem).

Research Findings and Functional Insights

Analytical Characterization

- FTIR Spectroscopy: Salicylate esters exhibit characteristic peaks for ester carbonyl (~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹). Phenyl substituents introduce aromatic C-H stretching (~3050 cm⁻¹) .

- Chromatography : HPLC methods using Purospher® STAR columns effectively separate 5-substituted salicylates based on polarity differences .

Q & A

Q. How can interdisciplinary teams collaborate to explore Ethyl 5-phenylsalicylate’s potential in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.